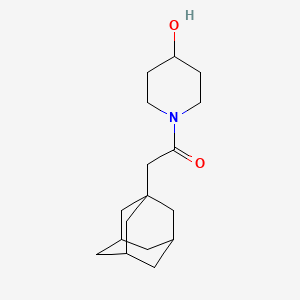![molecular formula C17H22N2O2 B7501284 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone is a chemical compound with a molecular formula of C18H23N3O2. It is also known as CPPME and is a derivative of the piperazine family. CPPME has gained attention in the scientific community due to its potential applications in various fields, including pharmacology and medicinal chemistry.
Mécanisme D'action
CPPME acts as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which can have a positive effect on mood and anxiety. CPPME also has a modulatory effect on the GABA system, which is implicated in anxiety disorders.
Biochemical and Physiological Effects:
CPPME has been shown to have a positive effect on mood and anxiety in animal models. It has also been shown to have an antitumor effect in vitro and in vivo. CPPME has a low toxicity profile and does not have any significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
CPPME has several advantages for lab experiments, including its low toxicity profile and its potential use as an antidepressant and anxiolytic agent. However, CPPME is relatively new and has not been extensively studied, which limits its potential applications.
Orientations Futures
There are several future directions for CPPME research, including further studies on its antitumor activity and its potential use as an antidepressant and anxiolytic agent. Additionally, CPPME could be studied for its potential use in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further studies on the pharmacokinetics and pharmacodynamics of CPPME are also needed to fully understand its potential applications.
Méthodes De Synthèse
CPPME can be synthesized using a multi-step process that involves the reaction of piperazine, cyclopropanecarbonyl chloride, and 4-methylacetophenone. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure CPPME.
Applications De Recherche Scientifique
CPPME has shown potential in various scientific research areas, including pharmacology and medicinal chemistry. CPPME has been studied for its antitumor activity, with promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an antidepressant and anxiolytic agent. CPPME has shown to have a modulatory effect on the serotonin system, which is implicated in depression and anxiety disorders.
Propriétés
IUPAC Name |
1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-2-4-14(5-3-13)12-16(20)18-8-10-19(11-9-18)17(21)15-6-7-15/h2-5,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODVKZOIYGMJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)
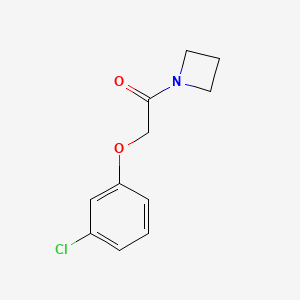
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7501224.png)
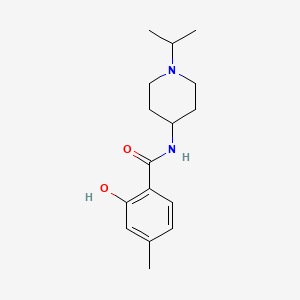
![1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide](/img/structure/B7501229.png)
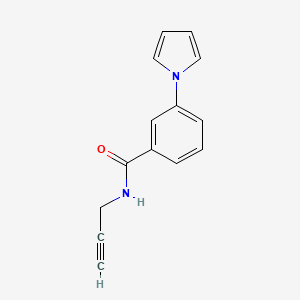
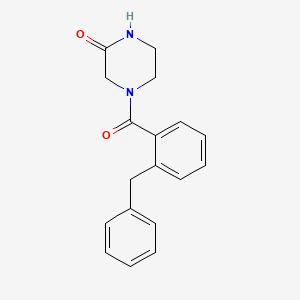
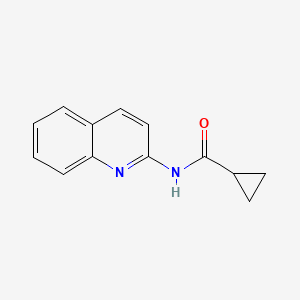

![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)

